

2,3,4-Trifluorobenzenesulfonyl chloride physical properties

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Compound of Interest

Compound Name: 2,3,4-Trifluorobenzenesulfonyl chloride

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An In-Depth Technical Guide to **2,3,4-Trifluorobenzenesulfonyl Chloride** for Advanced Research & Development

Introduction: A Versatile Reagent for Modern Synthesis

2,3,4-Trifluorobenzenesulfonyl chloride is a highly reactive organosulfur compound that has emerged as a critical building block for researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its utility is rooted in the powerful electrophilicity of the sulfonyl chloride moiety, which is further enhanced by the strong inductive effect of the three fluorine atoms on the aromatic ring. This unique electronic profile facilitates the efficient introduction of the 2,3,4-trifluorobenzenesulfonyl group into a wide array of molecules.

The presence of the trifluorinated phenyl group is of particular strategic importance in drug development. Fluorine substitution is a well-established strategy for modulating key pharmacokinetic and physicochemical properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity. Consequently, **2,3,4-Trifluorobenzenesulfonyl chloride** serves as an invaluable tool for late-stage functionalization and the construction of targeted molecular libraries, enabling the fine-tuning of structure-activity relationships (SAR).^[1]^[2] This guide provides a comprehensive overview of its core physical properties, reactivity, handling, and applications.

Core Physical and Chemical Properties

The fundamental properties of **2,3,4-Trifluorobenzenesulfonyl chloride** are summarized below. These data are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical transformations.

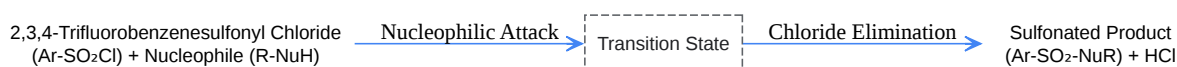
Property	Value	Source
CAS Number	175278-08-7	[3][4]
Molecular Formula	C ₆ H ₂ ClF ₃ O ₂ S	[3][4]
Molecular Weight	230.59 g/mol	[3]
Appearance	Liquid	[3]
Density	1.640 g/mL at 25 °C	
Boiling Point	234-236 °C (lit.)	
59-61 °C at 0.1 mmHg	[3]	
Refractive Index (n _{20/D})	1.5040 (lit.)	
Flash Point	107.2 °C (225.0 °F) - closed cup	
InChI Key	XFTDZYFHXRZLEF-UHFFFAOYSA-N	[3]
Canonical SMILES	O=S(=O)(Cl)C1=CC=C(F)C(F)=C1F	[3]

Chemical Reactivity and Synthetic Utility

The primary utility of **2,3,4-Trifluorobenzenesulfonyl chloride** lies in its function as a potent sulfonating agent. The sulfur atom is highly electron-deficient, making it an excellent electrophile for reaction with a wide range of nucleophiles.

Sulfonylation of Amines and Alcohols

The most common application is the reaction with primary and secondary amines to form stable sulfonamides, a key functional group in numerous pharmaceuticals.[2][5] Similarly, it reacts with alcohols to yield sulfonate esters. This reactivity is the cornerstone of its use in building complex molecular architectures. The reaction proceeds via nucleophilic attack on the electrophilic sulfur center, followed by the elimination of chloride.



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Caption: General mechanism for sulfonylation.

Synthesis of Heterocycles and Arylating Agent

Beyond simple sulfonamide formation, this reagent has been employed as an arylating agent in the synthesis of complex heterocyclic structures. For example, it has been used to prepare (2,3,4-trifluorophenyl)furan derivatives and substituted pyrroles, demonstrating its versatility in C-C and C-N bond-forming strategies under specific catalytic conditions.

Experimental Protocols and Handling Safety and Personal Protective Equipment (PPE)

2,3,4-Trifluorobenzenesulfonyl chloride is a corrosive material that causes severe skin burns and eye damage. It reacts with water and must be handled with care.[6]

- Hazard Classification: Skin Corrosion 1B, Eye Damage 1.
- GHS Pictogram: GHS05 (Corrosion).
- Hazard Statements: H314 (Causes severe skin burns and eye damage).[7]
- Handling: Always handle in a well-ventilated fume hood. Avoid breathing vapor or mist. Prevent contact with skin, eyes, and clothing.
- Required PPE: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

Storage Conditions

Store containers tightly closed in a dry, cool, and well-ventilated place.^[8] Keep away from moisture and incompatible materials such as strong oxidizing agents and bases. The storage class is 8A for combustible corrosive hazardous materials.^[7]

Illustrative Protocol: Synthesis of a Sulfonamide

This protocol provides a general methodology for the synthesis of a sulfonamide from an amine, a foundational reaction for drug discovery professionals.

Objective: To synthesize N-benzyl-2,3,4-trifluorobenzenesulfonamide.

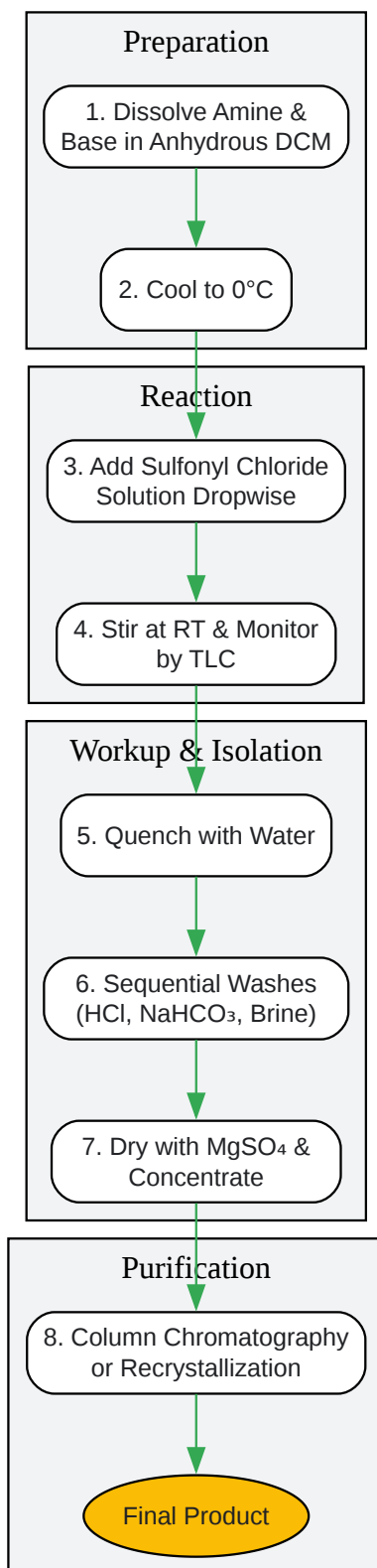
Materials:

- **2,3,4-Trifluorobenzenesulfonyl chloride**
- Benzylamine
- Triethylamine (or another non-nucleophilic base)
- Dichloromethane (DCM) (anhydrous)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
- **Addition of Reagents:** Add triethylamine (1.1 eq) to the stirred solution. Subsequently, add a solution of **2,3,4-Trifluorobenzenesulfonyl chloride** (1.05 eq) in anhydrous DCM dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Aqueous Workup:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure sulfonamide product.



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Caption: Workflow for a typical sulfonamide synthesis.

Conclusion

2,3,4-Trifluorobenzenesulfonyl chloride is a high-value, versatile reagent essential for modern organic synthesis. Its unique combination of a highly electrophilic sulfonyl chloride group and a trifluorinated aromatic ring provides a direct route to novel sulfonamides and other sulfur-containing molecules with desirable properties for pharmaceutical and agrochemical applications. A thorough understanding of its physical properties and strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

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